Technical Whitepaper: (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Technical Whitepaper: (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
6-Bromo-D-Tryptophan: A Critical Scaffold in Peptide Therapeutics and Biomarker Research[1]
Executive Summary
(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid, commonly known as 6-Bromo-D-tryptophan , represents a high-value non-proteinogenic amino acid.[1] Unlike its L-isomer, which is a standard biosynthetic precursor, the D-isomer confers unique proteolytic stability and specific conformational biases (e.g.,
This compound has gained prominence through two distinct avenues:
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Medicinal Chemistry: As a "privileged structure" in marine natural products (e.g., Conus toxins) and a robust building block for proteolysis-resistant peptide therapeutics.[1]
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Clinical Biomarkers: Recent metabolomic profiling has identified serum 6-bromotryptophan levels as a significant inverse correlate for Chronic Kidney Disease (CKD) progression.[1]
This guide details the physicochemical profile, validated synthetic routes, and critical Solid-Phase Peptide Synthesis (SPPS) protocols required to utilize this molecule effectively.
Structural & Physicochemical Profile
The introduction of a bromine atom at the C6 position of the indole ring, combined with the D-stereochemistry at the
| Property | Specification | Impact on Application |
| IUPAC Name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | Definitive identification.[1] |
| Common Name | 6-Bromo-D-tryptophan | Used in peptide nomenclature.[1] |
| Stereochemistry | (R)-configuration (D-isomer) | Induces non-standard peptide folding; resistant to endogenous proteases.[1] |
| Electronic Effect | 6-Br (Electron Withdrawing) | Lowers pKa of indole NH; increases lipophilicity ( |
| Interactions | Halogen Bonding | The C-Br bond acts as a Lewis acid ( |
| Molecular Weight | ~283.12 g/mol | Mass shift of +78/80 Da (isotopic pattern) vs. Trp allows easy MS tracking. |
Synthetic Routes & Process Chemistry
While asymmetric chemical synthesis (e.g., using Schöllkopf bis-lactim ethers) is possible, the chemo-enzymatic resolution of the racemate is the industry standard for generating high optical purity (>99% ee) at scale. This method avoids expensive chiral auxiliaries and harsh conditions that might debrominate the indole.
3.1 Validated Protocol: D-Aminoacylase Resolution
This protocol relies on the kinetic resolution of N-acetyl-DL-6-bromotryptophan.[1] The enzyme D-aminoacylase selectively hydrolyzes the amide bond of the D-isomer, leaving the L-isomer acetylated.[1]
Workflow Logic:
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Precursor Synthesis: Condensation of 6-bromoindole with serine (via tryptophan synthase) or chemical alkylation to form racemic N-acetyl-6-bromo-tryptophan.[1]
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Enzymatic Hydrolysis: Incubation with D-aminoacylase (often from Alcaligenes or recombinant E. coli).[1]
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Separation: The free amino acid (D-form) is separated from the N-acetyl-L-form via pH-dependent extraction or ion-exchange chromatography.[1]
Figure 1: Chemo-enzymatic resolution pathway yielding high-purity 6-Bromo-D-Tryptophan.
Application in Peptide Therapeutics (SPPS)
The incorporation of 6-Bromo-D-Trp into peptides (e.g., analogs of Contryphan) requires modified Fmoc-SPPS protocols.[1] The electron-withdrawing bromine makes the indole ring less susceptible to oxidative dimerization than native Trp, but the halogen itself poses a risk of reduction or exchange if not handled correctly.
4.1 Critical Control Points in SPPS
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Fmoc-Protection: The amine is protected with Fmoc-OSu.[1] The 6-Br-indole nitrogen is usually left unprotected (Nin-H), as the electron-withdrawing Br reduces the nucleophilicity of the indole nitrogen, mitigating permanent alkylation during cleavage.[1]
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Coupling: Standard HBTU/DIPEA or DIC/Oxyma protocols are effective.[1]
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Cleavage Cocktail (The "Danger Zone"):
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Risk:[2][3][4][5] During TFA cleavage, the bromine atom can be susceptible to radical reduction or scrambling if silanes (like TIS) are used in excess without scavengers that trap bromine radicals.
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Solution: Use a cocktail containing 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) . These thiols prevent oxidative damage and halogen migration.
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4.2 Recommended Cleavage Cocktail (Reagent K Variant)
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TFA: 82.5%[1]
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Phenol: 5%[1]
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Thioanisole: 5%[1]
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Water: 5%[1]
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EDT: 2.5%[1]
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Note: Avoid triethylsilane (TIS) if possible, or keep it <2%, as it can sometimes promote hydro-dehalogenation in specific sequences.
Figure 2: SPPS workflow emphasizing cleavage cocktail composition to preserve the aryl-bromide.
Pharmacology & Biological Utility[6][7]
5.1 The "Contryphan" Paradigm
6-Bromo-D-tryptophan is naturally found in Contryphan-R , a peptide toxin from the venom of Conus radiatus.[1]
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Mechanism: The D-Trp residue forces the peptide backbone into a cis-peptidyl-proline configuration, creating a rigid scaffold.[1]
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Therapeutic Insight: Replacing L-Trp with 6-Bromo-D-Trp in synthetic libraries creates "super-stable" peptides that resist gastric and serum proteases, making them ideal candidates for oral peptide drug development.[1]
5.2 Biomarker for Kidney Disease
Recent metabolomic studies (e.g., Tin et al., J Am Soc Nephrol) have validated serum 6-bromotryptophan as a protective metabolite.
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Correlation: Lower serum levels are strongly associated with the progression of Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD).
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Hypothesis: It may function as an endogenous anti-inflammatory agent or a microbiome-derived signaling molecule.[1]
References
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Konda-Yamada, Y., et al. (2002). "Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase."[1][6] Tetrahedron, 58(39), 7851–7861.[6]
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Jimenez, E. C., et al. (1997). "Contryphan is a D-tryptophan-containing Conus peptide."[1] Journal of Biological Chemistry, 272(27), 17183-17190.
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Tin, A., et al. (2016). "Metabolome-wide association study identifies serum 6-bromotryptophan as a risk factor for chronic kidney disease progression."[1] Journal of the American Society of Nephrology.
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Bittner, F., et al. (2002). "Biosynthesis of 6-bromo-tryptophan in the marine bacterium Streptomyces sp."[1] ChemBioChem.
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Gong, H., et al. (2011). "Palladium-catalyzed selective C-H activation of tryptophan derivatives: A route to 6-substituted tryptophans."[1] Organic Letters.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Urine 6-Bromotryptophan: Associations with Genetic Variants and Incident End-Stage Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Convenient synthesis of 7′ and 6′-bromo-d-tryptophan and their derivatives by enzymatic optical resolution using d-aminoacylase / Tetrahedron, 2002 [sci-hub.red]
